

Application of Cenicriviroc in Preclinical Models of Painful Diabetic Neuropathy

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Compound of Interest

Compound Name: *Cenicriviroc*

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Introduction

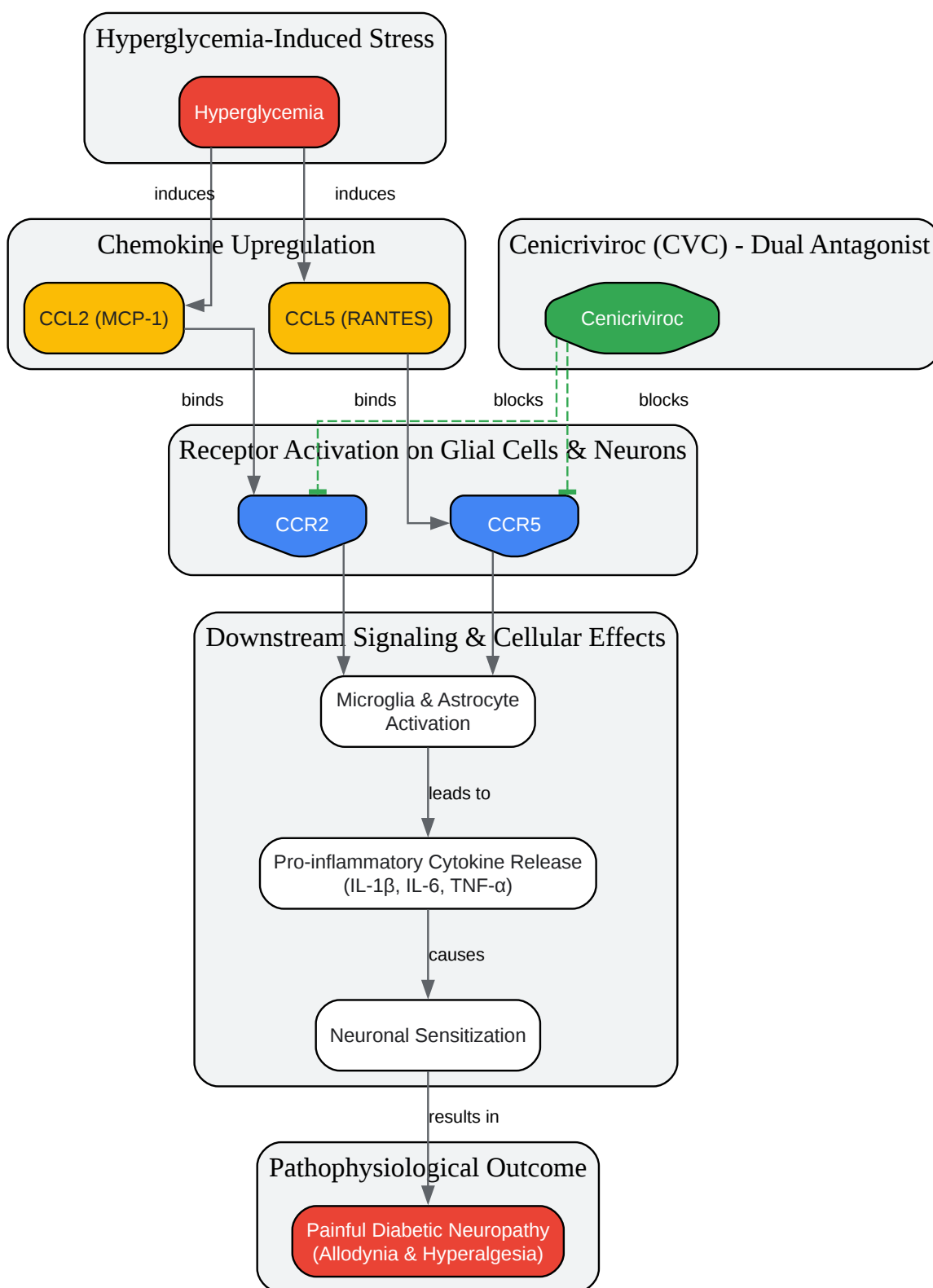
Painful diabetic neuropathy (PDN) is a debilitating complication of diabetes, characterized by chronic pain that is often refractory to current treatments. Emerging research has identified the crucial role of neuroinflammation in the pathogenesis of PDN. The chemokine system, particularly the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5), and their respective ligands, are key players in orchestrating this inflammatory response within the peripheral and central nervous systems. **Cenicriviroc** (CVC) is a potent, orally bioavailable dual antagonist of CCR2 and CCR5. This document provides detailed application notes and protocols for the use of **Cenicriviroc** in preclinical rodent models of painful diabetic neuropathy, based on published studies.

Mechanism of Action

In the context of diabetic neuropathy, hyperglycemia is thought to induce a cascade of inflammatory events. This includes the upregulation of chemokines such as CCL2 (MCP-1) and CCL5 (RANTES) in the spinal cord and dorsal root ganglia (DRG). These chemokines bind to their receptors, CCR2 and CCR5, which are expressed on neurons, microglia, and astrocytes. [1][2] Activation of these receptors contributes to the activation of glial cells, the release of pro-inflammatory cytokines (e.g., IL-1 β , IL-6, TNF- α), and subsequent central sensitization of pain pathways, leading to mechanical allodynia and thermal hyperalgesia. [1][3] **Cenicriviroc**, by blocking both CCR2 and CCR5, can interrupt this neuroinflammatory cascade, thereby

reducing glial activation, cytokine release, and ultimately alleviating neuropathic pain behaviors.^{[3][4]}

Signaling Pathway of CCR2/CCR5 in Painful Diabetic Neuropathy



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Caption: **Cenicriviroc** blocks CCR2/CCR5, mitigating neuroinflammation in diabetic neuropathy.

Experimental Protocols

Induction of Painful Diabetic Neuropathy (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), a method widely used to model painful diabetic neuropathy.

Materials:

- Streptozotocin (STZ)
- Sterile 0.1 M citrate buffer (pH 4.5)
- Male Swiss albino mice (or other appropriate strain)
- Blood glucose meter and test strips
- Insulin (optional, for animal welfare if severe hyperglycemia develops)

Procedure:

- Fast mice for 4-6 hours prior to STZ injection.
- Prepare a fresh solution of STZ in sterile, cold 0.1 M citrate buffer. A common dosage is 200 mg/kg for a single intraperitoneal (i.p.) injection.[\[1\]](#)[\[5\]](#)
- Administer the STZ solution i.p. to the mice. A control group should receive an equivalent volume of citrate buffer.
- Monitor blood glucose levels 72 hours post-injection and then weekly. Diabetes is typically confirmed by blood glucose levels >300 mg/dL.[\[6\]](#)
- Behavioral testing for neuropathic pain can commence from day 7 post-STZ injection, as hypersensitivity develops around this time.[\[1\]](#)[\[5\]](#)

Cenicriviroc Administration

Materials:

- **Cenicriviroc (CVC)**
- Vehicle for dissolution (e.g., sterile saline, DMSO, or as specified by the manufacturer)

Procedure:

- Route of Administration: **Cenicriviroc** can be administered via intraperitoneal (i.p.) or intrathecal (i.t.) injection.
- Dosage: Effective doses in mouse models have been reported. For i.p. administration, doses can be determined based on previous studies in other neuropathic pain models. For i.t. administration in rats with neuropathic pain, repeated injections of CVC have been shown to be effective.^{[3][4]}
- Timing: CVC can be administered as a single dose to assess acute analgesic effects or repeatedly over several days to evaluate its impact on the maintenance of neuropathic pain.

Behavioral Assessment of Neuropathic Pain

a) Mechanical Allodynia (von Frey Test):

- Acclimatize mice in individual Plexiglas chambers on a wire mesh floor.
- Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
- A positive response is a sharp withdrawal of the paw.
- Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A decrease in PWT indicates mechanical allodynia.

b) Thermal Hyperalgesia (Hargreaves Plantar Test or Hot Plate Test):

- Hargreaves Test:
 - Place the mouse in a Plexiglas chamber on a glass floor.

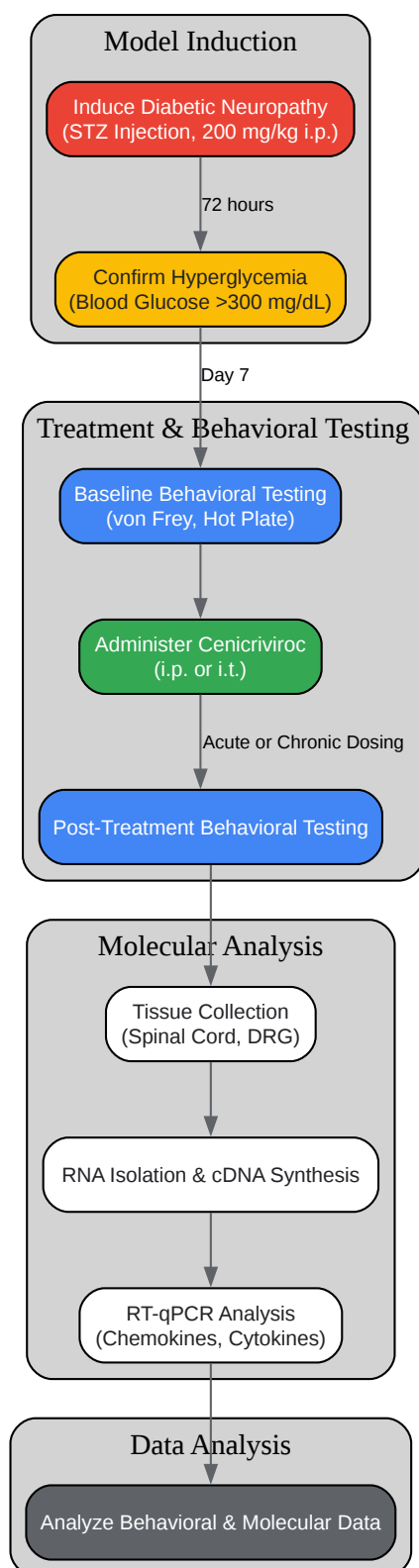
- Apply a radiant heat source to the plantar surface of the hind paw.
- Record the latency to paw withdrawal. A shorter latency indicates thermal hyperalgesia.
- Hot Plate Test:
 - Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).
 - Record the latency to the first sign of nociception (e.g., licking or jumping). A shorter latency suggests thermal hyperalgesia.

Molecular Analysis (RT-qPCR for Chemokine and Cytokine Expression)

Procedure:

- Following behavioral testing and euthanasia, collect lumbar spinal cord and dorsal root ganglia (DRG) tissues.
- Isolate total RNA from the tissues using a suitable kit (e.g., TRIzol).
- Synthesize cDNA from the RNA using reverse transcriptase.
- Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., Ccl2, Ccl5, Il1b, Il6, Tnfa) and a housekeeping gene for normalization (e.g., Gapdh).
- Analyze the relative gene expression using the $\Delta\Delta C_t$ method.

Experimental Workflow



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Caption: Workflow for evaluating **Cenicriviroc** in a diabetic neuropathy model.

Quantitative Data Summary

The following tables summarize the expected outcomes based on published literature. Specific values will vary depending on the experimental conditions.

Table 1: Effect of **Cenicriviroc** on Nociceptive Thresholds in STZ-Induced Diabetic Mice

Treatment Group	Mechanical Withdrawal Threshold (g)	Thermal Withdrawal Latency (s)
Control (Vehicle)	Normal	Normal
STZ + Vehicle	Decreased (Allodynia)	Decreased (Hyperalgesia)
STZ + Cenicriviroc	Increased (Analgesic Effect)	Increased (Analgesic Effect)

Table 2: Effect of **Cenicriviroc** on Spinal Cord Gene Expression in STZ-Induced Diabetic Mice

Gene	STZ + Vehicle (Fold Change vs. Control)	STZ + Cenicriviroc (Fold Change vs. STZ + Vehicle)
Ccl2	Upregulated	Downregulated
Ccl5	Upregulated	Downregulated
Il1b	Upregulated	Downregulated
Il6	Upregulated	Downregulated
Tnfa	Upregulated	Downregulated

Clinical Context and Future Directions

Cenicriviroc has been investigated in clinical trials for other indications, including HIV infection and nonalcoholic steatohepatitis (NASH).[7] Although the Phase 3 trial for NASH was terminated due to lack of efficacy, the preclinical data supporting its role in mitigating neuroinflammation are robust.[7] The strong analgesic effects observed in rodent models of painful diabetic neuropathy suggest that CVC could be a promising therapeutic candidate for this condition.[1][5] Further preclinical studies are warranted to explore optimal dosing

regimens, long-term efficacy, and safety. These findings provide a solid rationale for considering **Cenicriviroc** for clinical development in the treatment of painful diabetic neuropathy.

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